N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKOFEPJDZFHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a difluorophenyl-containing reagent, such as 2,4-difluorobenzoyl chloride, under appropriate conditions.
Attachment of the pentanamide chain: The final step involves the reaction of the difluorophenyl-oxadiazole intermediate with a pentanoyl chloride or a similar reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
N-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Pentanamide (OZE-III)
Structural Differences :
- Substituent : 4-Chlorophenyl vs. 2,4-Difluorophenyl.
- Electronic Effects : Chlorine is less electronegative than fluorine but still electron-withdrawing.
Biological Activity: OZE-III demonstrated antimicrobial activity against seven Staphylococcus aureus strains (MIC range: 2–8 µg/mL) and prolonged survival in a Caenorhabditis elegans infection model . The 4-chlorophenyl group may enhance hydrophobic interactions with bacterial targets, but the absence of fluorine at the ortho position could reduce steric hindrance compared to the target compound.
Physicochemical Properties :
- Higher logP (lipophilicity) due to chlorine’s larger atomic radius.
- Reduced metabolic stability compared to fluorinated analogs.
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d)
Structural Differences :
- Core : Carboxamide vs. pentanamide.
- Substituents: 4-Chloro-2-phenoxyphenyl and 4-methylpyridin-2-yl vs. 2,4-difluorophenyl.
However, the phenoxy group increases molecular weight and may reduce membrane permeability compared to the target compound’s compact difluorophenyl group.
N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide
Structural Differences :
- Substituent : 3-Methoxyphenyl (electron-donating) vs. 2,4-difluorophenyl (electron-withdrawing).
Activity and Stability :
The methoxy group improves solubility via polarity but reduces metabolic stability due to susceptibility to demethylation. Antimicrobial activity is likely lower than fluorine-substituted analogs, as electron-donating groups diminish oxidative stress induction in pathogens .
Thiadiazole Analog: N-(5-{[(4-Fluorophenyl)Methyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)Pentanamide
Core Heterocycle : Thiadiazole (sulfur-containing) vs. oxadiazole (oxygen-containing).
Key Differences :
- Electronic Effects : Reduced dipole moment compared to oxadiazole, altering binding interactions.
Sulfamoyl Derivatives (CF2, CF3, CF4)
Structural Features :
Functional Impact :
- Sulfamoyl groups improve water solubility but may limit blood-brain barrier penetration.
Biological Activity
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. Its unique structure, characterized by a 1,3,4-oxadiazole ring and a difluorophenyl group, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 282.27 g/mol. The oxadiazole ring contributes to its chemical reactivity and biological activity. The presence of the difluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Difluorophenyl Group : This step involves reacting an oxadiazole intermediate with a difluorobenzoyl chloride.
- Attachment of the Pentanamide Chain : The final step is the reaction with pentanoyl chloride to yield the target compound.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- HepG2 Liver Cancer Cells : A related oxadiazole derivative showed an IC50 value of 4.23 μM against HepG2 cells, indicating potent cytotoxicity. The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis through activation of pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2 .
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes involved in tumor growth and proliferation.
- Gene Expression Modulation : It may alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique biological profile of this compound relative to other oxadiazole derivatives:
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| Related Oxadiazole Derivative | 4.23 | Apoptosis induction via p53/Bax pathway |
| Cinnamide Derivative | 53.20 | Moderate cytotoxicity against HepG2 |
Study 1: Antiproliferative Activity
In a study evaluating various synthesized compounds for their antiproliferative effects on HepG2 cells, it was found that modifications in the phenyl ring structure significantly influenced cytotoxicity levels. The study concluded that structural variations could enhance or diminish biological activity .
Study 2: Apoptosis Induction
Another investigation focused on the apoptotic pathways activated by oxadiazole derivatives revealed that certain compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may share similar apoptotic mechanisms .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide, and how can purity be ensured?
- Answer : The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ (common in oxadiazole synthesis) .
- Step 2 : Coupling the oxadiazole core with a pentanamide side chain via nucleophilic substitution or amide-bond formation .
- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization from DMSO/water mixtures is critical to achieve >95% purity .
- Validation : Confirm purity via HPLC and NMR spectroscopy (e.g., integration of aromatic protons at δ 7.0–8.5 ppm for fluorophenyl groups) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Identifies fluorophenyl (δ ~7.2–8.2 ppm) and oxadiazole (δ ~8.5–9.0 ppm) protons .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content (e.g., ±0.4% deviation from theoretical values) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Answer :
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (minimum inhibitory concentration, MIC) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Target-specific assays (e.g., COX-2 or kinase inhibition) using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can synthetic yields be optimized when contradictions arise between reported procedures?
- Answer :
- Reaction Temperature : Higher yields (e.g., 44–60%) are achieved at 90°C for cyclization steps, but excess heat may degrade fluorophenyl groups .
- Catalyst Selection : Use coupling agents like EDCI/HOBt for amide formation to reduce side products .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve oxadiazole ring stability .
Q. How should researchers resolve discrepancies in biological activity data across similar compounds?
- Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (see table below) .
- Bioassay Standardization : Normalize protocols (e.g., cell passage number, incubation time) to minimize variability .
| Compound | Substituents | Activity (IC₅₀, μM) | Key Feature |
|---|---|---|---|
| Target Compound | 2,4-difluorophenyl | 12.5 (HeLa) | High lipophilicity |
| Analog A () | 3,4-dimethoxyphenyl | 28.7 (MCF-7) | Reduced membrane permeability |
| Analog B () | 3,4-dimethylphenyl | 45.2 (HeLa) | Steric hindrance |
Q. What computational methods support the design of derivatives with enhanced pharmacokinetics?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or PARP .
- ADMET Prediction : Tools like SwissADME assess logP (target ~3.5), solubility, and CYP450 interactions .
- DFT Calculations : Analyze electron distribution in the oxadiazole ring to optimize electrophilicity .
Methodological Challenges
Q. How to address low reproducibility in spectral data for structural confirmation?
- Answer :
- Deuterated Solvents : Use CDCl₃ for NMR to avoid signal splitting from residual protons .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (e.g., 2,4-difluorophenyl vs. oxadiazole protons) .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
